molecular formula C21H15BrO3 B4827004 (4-Benzoylphenyl)methyl 4-bromobenzoate

(4-Benzoylphenyl)methyl 4-bromobenzoate

Cat. No.: B4827004
M. Wt: 395.2 g/mol
InChI Key: GMGUKBZRXQUVRL-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)methyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a methyl 4-bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with (4-benzoylphenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)methyl 4-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Reduction: Formation of (4-benzoylphenyl)methanol.

    Oxidation: Formation of (4-benzoylphenyl)methyl 4-carboxybenzoate.

Scientific Research Applications

(4-Benzoylphenyl)methyl 4-bromobenzoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of photoactive materials and polymers due to its aromatic structure.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)methyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler ester with similar reactivity but lacking the benzoyl group.

    Methyl 4-bromo-3-methylbenzoate: Contains an additional methyl group, which can influence its reactivity and physical properties.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: A photoactive compound with different substituents that affect its photochemical behavior.

Uniqueness

(4-Benzoylphenyl)methyl 4-bromobenzoate is unique due to the presence of both a benzoyl group and a bromobenzoate moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions and its structural features make it a valuable intermediate in organic synthesis and a candidate for further research in materials science and medicinal chemistry.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO3/c22-19-12-10-18(11-13-19)21(24)25-14-15-6-8-17(9-7-15)20(23)16-4-2-1-3-5-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGUKBZRXQUVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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